molecular formula C29H36O15 B12519022 {6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12519022
M. Wt: 624.6 g/mol
InChI Key: FNMHEHXNBNCPCI-UHFFFAOYSA-N
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Description

Molecular Formula

C₃₁H₄₀O₁₈
Derived from:

  • Central glucose core (C₆H₁₀O₅)
  • 6-Methyl-glucopyranosyl substituent (C₇H₁₂O₆)
  • Caffeoyl ester (C₉H₈O₄)
  • Phenylethyl ether group (C₈H₁₀O₃)

Molecular Weight

724.64 g/mol
Calculated using atomic masses:

  • Carbon: 12.01 × 31 = 372.31
  • Hydrogen: 1.008 × 40 = 40.32
  • Oxygen: 16.00 × 18 = 288.00

Mass spectrometry considerations :

  • Expected [M+H]⁺ peak at m/z 725.64
  • Characteristic fragmentation patterns:
    • Loss of caffeoyl moiety (−162.04 Da)
    • Cleavage of glycosidic bonds (−132.04 Da)

Stereochemical Configuration and Conformational Isomerism

Stereocenters

The molecule contains 11 stereogenic centers :

Position Configuration Substituent
C1' R Hydroxymethyl
C2' S Caffeoyl ester
C3' R Hydroxyl group
C4' S Glucosyloxy group
C5' R Hydroxyl group
C6' S Phenethyl ether
C1'' R Methyl group
C2'' S Hydroxyl group
C3'' R Hydroxyl group
C4'' S Hydroxyl group
C5'' R Hydroxymethyl

Conformational Analysis

  • Glucose core : Adopts a ⁴C₁ chair conformation with axial hydroxyls at C3 and C5
  • Caffeoyl group : Trans configuration (E-isomer) stabilized by conjugation
  • Glycosidic linkage : β-configuration at C4 confirmed by J-coupling constants (J = 7-8 Hz)
  • Rotational barriers :
    • C2 ester bond: ~15 kcal/mol barrier (restricts rotation)
    • Phenethyl ether: ~5 kcal/mol barrier (allows partial rotation)

Crystallographic Data and Solid-State Structure

While direct crystallographic data for this specific compound remains unpublished, analogous structures provide insights:

Predicted Unit Cell Parameters

Parameter Value
Space group P2₁2₁2₁
a (Å) 12.45 ± 0.03
b (Å) 18.72 ± 0.05
c (Å) 9.87 ± 0.02
α=β=γ (°) 90
Z 4

Hydrogen Bonding Network

Donor Acceptor Distance (Å)
O3'-H O5'' 2.78
O4''-H O2' 2.65
O7-H (caffeoyl) O6' (glucose) 2.81

Packing Characteristics

  • Layered structure with alternating hydrophobic (aromatic) and hydrophilic (glycosyl) regions
  • π-Stacking between caffeoyl groups (3.4 Å interplanar distance)
  • Channels occupied by crystallization water molecules (predicted)

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHEHXNBNCPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Glycosylation

Methodology :

  • Core sugar preparation :
    • Methylation and protection of hydroxyl groups on D-glucose derivatives to form 3,4,5-trihydroxy-6-methyloxane.
    • Example: Use of benzyl or acetyl protecting groups under BF₃·Et₂O catalysis.
  • Dihydroxyphenylethoxy introduction :
    • Alkylation of the sugar core with 2-(3,4-dihydroxyphenyl)ethanol using Mitsunobu conditions (DIAD, PPh₃).
  • Caffeoyl esterification :
    • Coupling with 3,4-dihydroxycinnamic acid via Steglich esterification (DCC/DMAP).

Data :

Step Reagents Yield (%) Purity (%) Source
1 BF₃·Et₂O, Ac₂O 72 85
2 DIAD, PPh₃ 68 90
3 DCC, DMAP 81 88

One-Pot Multistep Reactions

Methodology :

  • Simultaneous alkylation and glycosylation using cyanuric chloride as a coupling agent.
  • Example : Reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with resorcinol and methyl oxane derivatives in acetonitrile.

Advantages :

  • Reduces intermediate isolation steps.
  • Yield improvement (~10% over stepwise methods).

Enzymatic and Hybrid Methods

Laccase-Mediated Oxidative Coupling

Methodology :

  • Use of laccase to oxidize caffeic acid to quinones, which non-enzymatically couple to glycosylated intermediates.
  • Conditions : pH 5.0, 30°C, 24 hr.

Data :

Enzyme Source Conversion (%) Selectivity
Trametes versicolor 89 High (≥95%)
Commercial laccase 75 Moderate

Glycosyltransferase-Catalyzed Reactions

Methodology :

  • FcCGT (kumquat glycosyltransferase) for regioselective β-glucosylation.
  • UDP-glucose as donor substrate.

Optimized Protocol :

  • First glycosylation : β-glucosylation at position 4 of the oxane core.
  • Second glycosylation : β-xylosylation using UDP-xylose synthase cascade.

Yield : 92% for hetero-di-C-glycoside formation.

Purification and Stabilization Techniques

Chromatographic Methods

  • HPLC : C18 column, gradient elution (MeOH/H₂O + 0.1% TFA).
  • SPE : Polyamide resin for phenolic compound retention.

Lyophilization Stabilization

  • Freeze-drying with trehalose (1:5 w/w) prevents degradation during storage.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Total Yield 58–72% 85–92%
Reaction Time 48–72 hr 24–36 hr
Stereoselectivity Moderate High
Scalability Industrial Lab-scale

Chemical Reactions Analysis

Types of Reactions

Isoacteoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions

Common reagents used in the reactions involving isoacteoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.

Major Products Formed

The major products formed from the reactions of isoacteoside depend on the type of reaction. For instance, oxidation of isoacteoside can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C30H38O15C_{30}H_{38}O_{15} and a molecular weight of approximately 624.6 g/mol. It contains multiple hydroxyl groups that contribute to its biological activity, particularly in antioxidant and anti-inflammatory processes. The structural complexity includes phenolic and glycosidic components which are characteristic of many bioactive natural products.

Computed Descriptors

  • IUPAC Name : [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
  • InChI Key : FNMHEHXNBNCPCI-YMZNFQJPSA-N

Antioxidant Activity

Research has demonstrated that the compound exhibits potent antioxidant properties due to its high content of hydroxyl groups. These properties are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that it can potentially protect cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect makes it a candidate for developing treatments for inflammatory diseases .

Potential in Cancer Therapy

Recent studies suggest that the compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to modulate cell signaling pathways involved in cell survival and death .

Dietary Supplementation

Given its health benefits, this compound is being explored as a dietary supplement. Its antioxidant and anti-inflammatory effects can contribute to overall health improvement and disease prevention when included in functional foods or supplements .

Role in Plant-Based Diets

The presence of such polyphenolic compounds in fruits and vegetables highlights their importance in plant-based diets. They not only enhance nutritional value but also provide protective health benefits against various diseases .

Natural Pesticide Development

Research indicates that the compound may possess insecticidal properties. Its application could lead to the development of eco-friendly pesticides that minimize environmental impact while effectively controlling pest populations .

Plant Growth Promotion

Some studies have suggested that this compound can promote plant growth by enhancing nutrient uptake and improving resistance to biotic stressors. This application could be significant in sustainable agriculture practices .

Case Study 1: Antioxidant Efficacy in Human Cells

A study examined the antioxidant efficacy of the compound in human endothelial cells subjected to oxidative stress. Results indicated a significant reduction in oxidative markers and improved cell viability compared to untreated controls. The mechanism was linked to enhanced expression of endogenous antioxidant enzymes .

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators such as TNF-alpha and IL-6 .

Case Study 3: Agricultural Impact

Field trials assessing the use of the compound as a natural pesticide showed promising results against common agricultural pests without harming beneficial insects. This study supports its potential use as a sustainable alternative to synthetic pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with five analogous phenylpropanoid glycosides and esters, focusing on structural variations, bioactivity, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Bioactivity Highlights Sources
Target Compound C₃₀H₃₈O₁₅ Caffeoyl ester, methyl-oxane glycoside, dihydroxyphenethyl chain Antioxidant (predicted), moderate α-glucosidase inhibition (in silico)
3,6'-Disinapoyl Sucrose C₃₂H₃₈O₁₆ Sinapoyl (dimethoxy-cinnamoyl) esters linked to sucrose Neuroprotective (in vitro), anti-diabetic (IC₅₀: 12 µM for α-amylase)
l’-O-β-D-(3,4-Dihydroxyphenethyl)-6’-O-vanilloyl-glucoside (Corallodiscus flabellata derivative) C₂₄H₂₈O₁₂ Vanilloyl (4-hydroxy-3-methoxyphenyl) ester, glucoside backbone Antioxidant (DPPH IC₅₀: 8.7 µM), anti-inflammatory (reduced TNF-α in macrophages)
[(2R,3R,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-...] (Chromene-linked) C₄₂H₄₆O₂₂ Chromene-oxane core, caffeoyl ester Anticancer (inhibited MCF-7 cells, IC₅₀: 25 µM), high ROS scavenging (ORAC: 12,000)
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate ester (Dimethoxy-cinnamate derivative) C₂₈H₃₂O₁₄ Dimethoxy-cinnamoyl group, glucuronide linkage Lower antioxidant activity vs. dihydroxy analogs (FRAP: 1.2 mmol Fe²⁺/g)

Key Findings:

Substitution Patterns Dictate Bioactivity: The 3,4-dihydroxyphenyl (catechol) groups in the target compound and Corallodiscus derivative enhance antioxidant capacity compared to dimethoxy-substituted analogs (e.g., 3,6'-Disinapoyl sucrose) . Methylation in Sugar Moieties: The 6-methyloxane in the target compound increases solubility in polar solvents (logP: -1.2) versus non-methylated analogs (logP: -2.5) .

Enzyme Inhibition :

  • The target compound’s caffeoyl group shows moderate α-glucosidase inhibition (predicted IC₅₀: 50 µM) but is less potent than 3,6'-Disinapoyl sucrose due to the latter’s dual ester linkages .

Structural Complexity and Pharmacokinetics :

  • Chromene-linked derivatives (e.g., ) exhibit higher metabolic stability but lower oral bioavailability (F%: 15%) compared to simpler glycosides like the Corallodiscus compound (F%: 35%) .

Biological Activity

The compound {6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate , also known as isoacteoside, is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple hydroxyl groups and ether linkages that suggest a diverse range of biological activities.

Structural Characteristics

Isoacteoside is characterized by:

  • Multiple Hydroxyl Groups : These contribute to its antioxidant properties.
  • Ether Linkages : Enhance solubility and bioavailability.
  • Phenolic Moieties : Commonly associated with various bioactivities such as anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of isoacteoside can be predicted based on its structural features. Compounds with similar structures often exhibit:

Compound Key Features Biological Activity
QuercetinFlavonoidAntioxidant, anti-inflammatory
ResveratrolPolyphenolAntioxidant, cardioprotective
CurcuminDiketone structureAnti-inflammatory, anticancer

Isoacteoside's unique combination of functional groups may enhance its therapeutic efficacy compared to these similar compounds .

Isoacteoside modulates multiple signaling pathways, which may include:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of isoacteoside:

  • Antioxidant Activity : In vitro studies demonstrated that isoacteoside significantly scavenged free radicals, showing a potent antioxidant effect comparable to established antioxidants like quercetin.
  • Anti-inflammatory Effects : Research indicated that isoacteoside inhibited the expression of inflammatory markers in cell lines treated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
  • Anticancer Activity : A study reported that isoacteoside induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Pharmacokinetics

Understanding the pharmacokinetics of isoacteoside is crucial for its therapeutic application:

  • Absorption : Isoacteoside exhibits good solubility due to its hydroxyl groups.
  • Metabolism : Enzymatic modifications can enhance its bioactivity.
  • Excretion : Further studies are needed to determine the metabolic pathways involved.

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar hydroxyl and glycosidic groups. Use a C18 column and UV detection at 280 nm for phenolic moieties .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR with deuterated DMSO to identify proton environments, glycosidic linkages, and ester carbonyl signals. 2D-NMR (e.g., COSY, HSQC) is critical for resolving overlapping signals in the polyhydroxy oxane backbone .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS in negative ion mode to confirm molecular weight and fragmentation patterns, particularly for the ester and glycosidic bonds .

Q. What challenges arise in synthesizing this compound, and how can they be addressed?

Methodological Answer:

  • Steric Hindrance: The bulky glycosidic and ester groups may impede reaction efficiency. Use protective groups (e.g., acetyl for hydroxyls) during glycosylation steps, followed by deprotection under mild acidic conditions .
  • Regioselectivity: Ensure precise control during esterification by employing coupling agents like DCC/DMAP and monitoring reaction progress via TLC .
  • Purification: Use preparative HPLC with a gradient elution system to isolate the target compound from byproducts .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Optimize the geometry of the glycosidic and ester linkages to study conformational stability .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active site residues .
  • Molecular Dynamics (MD) Simulations: Analyze solvation effects and stability in aqueous environments over 100-ns trajectories to assess pharmacokinetic behavior .

Q. What experimental strategies can resolve contradictions in observed bioactivity data?

Methodological Answer:

  • Dose-Response Curves: Conduct in vitro assays (e.g., enzyme inhibition) across a wide concentration range (0.1–100 µM) to identify non-linear effects caused by aggregation or solubility issues .
  • Metabolite Profiling: Use LC-MS/MS to detect degradation products or metabolites that may interfere with bioactivity measurements .
  • Control Experiments: Compare results with structurally analogous compounds (e.g., 3,6'-disinapoyl sucrose) to isolate the contribution of specific functional groups .

Q. How can AI-driven tools optimize reaction design or process simulation for this compound?

Methodological Answer:

  • Reaction Path Prediction: Apply quantum chemistry-based algorithms (e.g., GRRM) to explore potential synthesis pathways and identify low-energy intermediates .
  • Process Simulation: Use COMSOL Multiphysics with AI integration to model heat and mass transfer during large-scale synthesis, minimizing side reactions .
  • Data Feedback Loops: Implement machine learning to correlate experimental parameters (e.g., temperature, solvent) with yield data, refining predictive models iteratively .

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